molecular formula C11H12N4OS B6638992 (3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone

(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone

Cat. No.: B6638992
M. Wt: 248.31 g/mol
InChI Key: DLJWWXZXTPADRV-UHFFFAOYSA-N
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Description

The compound (3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone is a heterocyclic compound that features a triazolopyrazine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the triazolopyrazine core, using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium for cross-coupling reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Reduced triazolopyrazine derivatives.

    Substitution Products: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex heterocyclic compounds.

Biology and Medicine

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It interacts with enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory responses.

    Pathways Involved: Inhibition of key enzymes like DNA gyrase in bacteria, modulation of signaling pathways in cancer cells, and suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The fusion of a triazolopyrazine core with a thiophene ring is relatively unique, providing distinct electronic and steric properties.

    Biological Activity: Demonstrates a broad range of biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-12-13-10-7-14(4-5-15(8)10)11(16)9-3-2-6-17-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJWWXZXTPADRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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